molecular formula C8H20Cl2N2 B13460576 methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride

methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride

Katalognummer: B13460576
Molekulargewicht: 215.16 g/mol
InChI-Schlüssel: VQZKHSGHYAPWKL-JZGIKJSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C7H16N2.2ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride typically involves the reaction of (S)-N-methyl-1-(piperidin-2-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • (S)-(+)-2-Methylpiperidine
  • Betahistine

Uniqueness

Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and binding characteristics, making it valuable in various applications .

Eigenschaften

Molekularformel

C8H20Cl2N2

Molekulargewicht

215.16 g/mol

IUPAC-Name

N-methyl-1-[(2S)-1-methylpiperidin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-8-5-3-4-6-10(8)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1

InChI-Schlüssel

VQZKHSGHYAPWKL-JZGIKJSDSA-N

Isomerische SMILES

CNC[C@@H]1CCCCN1C.Cl.Cl

Kanonische SMILES

CNCC1CCCCN1C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.